Tert-butyl (1-(6-chloropyridin-3-YL)cyclopropyl)carbamate

Description

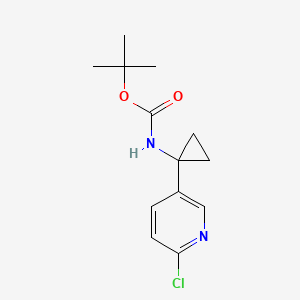

Chemical Structure:

Tert-butyl (1-(6-chloropyridin-3-YL)cyclopropyl)carbamate is a pyridine-derived compound featuring a cyclopropane ring directly bonded to the pyridine moiety at the 3-position. The pyridine ring is substituted with a chlorine atom at the 6-position, while the carbamate group is linked to the cyclopropane via a tertiary butyl (t-Boc) protecting group.

Molecular Formula: C₁₃H₁₇ClN₂O₂

Molecular Weight: 280.74 g/mol

Key Applications: This compound is primarily used in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. Its rigid cyclopropane ring may enhance metabolic stability and influence conformational preferences in drug design.

Properties

Molecular Formula |

C13H17ClN2O2 |

|---|---|

Molecular Weight |

268.74 g/mol |

IUPAC Name |

tert-butyl N-[1-(6-chloropyridin-3-yl)cyclopropyl]carbamate |

InChI |

InChI=1S/C13H17ClN2O2/c1-12(2,3)18-11(17)16-13(6-7-13)9-4-5-10(14)15-8-9/h4-5,8H,6-7H2,1-3H3,(H,16,17) |

InChI Key |

LVDANPYZPHDNDM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-(6-chloropyridin-3-YL)cyclopropyl)carbamate typically involves the reaction of tert-butyl chloroformate with 1-(6-chloropyridin-3-YL)cyclopropylamine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridines.

Scientific Research Applications

Tert-butyl (1-(6-chloropyridin-3-YL)cyclopropyl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (1-(6-chloropyridin-3-YL)cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Catalogs

The following compounds share a pyridine-carbamate backbone but differ in substituents and substitution patterns, leading to variations in physicochemical and functional properties.

Table 1: Key Structural and Molecular Parameters

Analysis of Structural and Functional Differences

Substituent Effects on Pyridine Ring :

- Bromo-Chloro Analogue (): The 6-bromo-2-chloro substitution introduces greater steric bulk and polarizability, which may alter binding affinity in biological targets compared to the mono-chloro derivative.

Carbamate Group Modifications :

- Ethyl/Isopropyl Analogues () : Alkyl substituents (ethyl, isopropyl) on the carbamate nitrogen increase lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.

- Cyclopropyl-Methyl Analogue () : The cyclopropyl group adjacent to the carbamate may mimic steric effects seen in the target compound but lacks direct integration into the cyclopropane ring system.

Molecular Weight Trends :

Implications for Research and Development

- Synthetic Utility : The target compound’s cyclopropane-pyridine architecture offers a unique scaffold for designing conformationally restricted inhibitors, whereas analogues with alkyl carbamates (e.g., ethyl, isopropyl) provide flexibility for tuning lipophilicity.

- Biological Activity : Compounds with bulkier substituents (e.g., isopropyl, ) may exhibit improved target engagement in hydrophobic binding pockets, while the bromo-chloro analogue () could serve as a halogen-bonding motif in crystal engineering.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.